Sodium dodecyl sulfate
Overview
Description
Sodium dodecyl sulfate, also known as sodium lauryl sulfate, is an organic compound with the formula CH₃(CH₂)₁₁OSO₃Na. It is an anionic surfactant widely used in various cleaning and hygiene products. This compound is the sodium salt of a 12-carbon organosulfate. Its amphiphilic properties, due to its hydrocarbon tail and polar headgroup, make it an effective detergent .
Mechanism of Action
Target of Action
Sodium dodecyl sulfate (SDS), also known as sodium lauryl sulfate (SLS), is an anionic surfactant . Its primary targets are proteins and lipids in biological membranes . SDS can bind to proteins, causing them to denature and lose their native conformation . It also interacts with lipids, disrupting the structure of lipid bilayers and facilitating the solubilization of membrane components .
Mode of Action
SDS interacts with its targets through its amphiphilic structure, which consists of a hydrophobic tail (a 12-carbon alkyl chain) and a hydrophilic head (a sulfate group) . This structure allows SDS to insert itself into biological membranes, disrupting lipid-lipid and lipid-protein interactions . In the case of proteins, SDS binds to the polypeptide chain, causing it to unfold and adopt a rod-like conformation . This denaturation process disrupts the protein’s native structure and exposes its hydrophobic core to the aqueous environment .
Biochemical Pathways
The action of SDS on proteins and lipids can affect various biochemical pathways. For instance, in a study on yeast, it was found that SDS-sensitive mutants had altered intracellular reactive oxygen species (ROS) levels . SDS was also found to generate oxidative damage and up-regulate several antioxidant defense genes . These findings suggest that SDS can influence cellular redox homeostasis and stress response pathways .
Action Environment
The action of SDS can be influenced by various environmental factors. For instance, the presence of other surfactants or solvents can affect the solubilization efficiency of SDS . The pH and ionic strength of the solution can also influence the critical micelle concentration (CMC) of SDS, which in turn affects its surfactant properties . Furthermore, temperature can influence the rate of SDS-induced protein denaturation .
Biochemical Analysis
Biochemical Properties
Sodium dodecyl sulfate has an anionic head group and a lipophilic tail . It binds non-covalently to proteins, where roughly one SDS molecule is attracted to every two amino acids . This compound causes proteins to denature and disassociate from each other (excluding covalent cross-linking) and essentially unravel into linear molecules . It also confers negative charge .
Cellular Effects
This compound is a detergent that disrupts cell membranes . It activates cell wall integrity signaling and restricts cell growth .
Molecular Mechanism
This compound is known to bind to proteins via hydrophobic interactions . It induces the formation of α-helices in a protein structure . This compound separates oligomeric proteins into their subunits and denatures them . This compound molecules bind to the unfolded peptide chains (ca 0.4 g SDS / g protein) and give them a strongly negative charge .
Temporal Effects in Laboratory Settings
This compound is known to be toxic to fishes and to animals . It is also toxic to mammals like mice and humans but to a lesser extent . The biodegradation of this compound is extensive with 70% of the radiolabel released as 14 CO 2 at completion .
Dosage Effects in Animal Models
This compound is known to be toxic to fishes and to animals . It is also toxic to mammals like mice and humans but to a lesser extent . The toxicity of this compound is known to affect the survival of aquatic animals such as fishes, microbes like yeasts and bacteria .
Metabolic Pathways
The biodegradation of this compound is initiated with the liberation of inorganic sulfate by alkyl sulfatase, then the liberated alcohol is oxidized to lauric acid by an alcohol dehydrogenase through the alk pathway . The genetics and enzymology of the alk pathway have been investigated in detail .
Transport and Distribution
This compound is effective at disrupting molecular interactions, including the lipid–lipid interactions that make cell membranes, and hence in releasing cytoplasmic and nuclear components .
Subcellular Localization
This compound localizes not only in the plasma membrane but also in the nucleus, ER, Golgi apparatus and mitochondria . It is therefore conceivable that this protein may interact with various partners or form multimeric complexes with other proteins to play multiple roles in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium dodecyl sulfate can be synthesized by reacting dodecyl alcohol with sulfur trioxide gas, followed by neutralization with sodium hydroxide. The reaction takes place in a vertical reactor at 32°C .
Industrial Production Methods:
Sulfonation and Neutralization: A sulfonating agent is added to lauryl alcohol, producing a sulfate, which is then neutralized with sodium hydroxide to obtain liquid this compound.
Concentration and Drying: The concentrated material is dried at temperatures between 40-100°C.
Crushing, Shaping, and Packaging: The dried solid material is crushed, shaped, and packaged.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents are not commonly detailed.
Reduction: This compound is not typically involved in reduction reactions.
Substitution: this compound can participate in substitution reactions, particularly in the formation of other surfactants.
Common Reagents and Conditions:
Sulfur trioxide and sodium hydroxide: are commonly used in the synthesis of this compound.
Potassium chloride: is used in proteomics applications to remove this compound from peptide samples.
Major Products:
- The primary product of these reactions is this compound itself, used in various formulations.
Scientific Research Applications
Sodium dodecyl sulfate is extensively used in scientific research, particularly in:
Molecular Biology: It is a key component in this compound-polyacrylamide gel electrophoresis (SDS-PAGE), used for protein separation based on molecular weight.
Biochemistry: It aids in protein extraction and denaturation, facilitating the study of protein structures.
Cell Biology: this compound is used in cell lysis and nucleic acid extraction, helping to isolate DNA and RNA.
Comparison with Similar Compounds
Sodium laureth sulfate:
Ammonium lauryl sulfate: Similar in function but uses ammonium as the cation instead of sodium.
Potassium lauryl sulfate: Uses potassium as the cation, offering different solubility properties.
Uniqueness: Sodium dodecyl sulfate is unique due to its balance of effectiveness as a surfactant and its relatively low cost, making it a popular choice in both research and industrial applications .
Properties
IUPAC Name |
sodium;dodecyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMJMQXJHONAFJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaSO4C12H25, C12H25O4S.Na, C12H25NaO4S | |
Record name | DODECYL SULFATE, [SODIUM SALT] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8602 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | SODIUM LAURYL SULFATE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026031 | |
Record name | Sodium dodecyl sulfate | |
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Molecular Weight |
288.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dodecyl sulfate, [sodium salt] appears as white to pale yellow paste or liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White or cream-colored solid; [Merck Index] White to pale yellow paste or liquid; [CAMEO] White powder; [MSDSonline], WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. | |
Record name | DODECYL SULFATE, [SODIUM SALT] | |
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Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |
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Record name | Sodium lauryl sulfate | |
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Record name | SODIUM LAURYL SULFATE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 10 mL water, giving an opalescent solution, In water, 1.00X10+5 mg/L (temp not specified), Solubility in water, g/100ml at 20 °C: 15 (moderate) | |
Record name | DODECYL SULFATE, [SODIUM SALT] | |
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Record name | Sodium lauryl sulfate | |
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Record name | SODIUM LAURYL SULFATE | |
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Record name | SODIUM LAURYL SULFATE | |
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Density |
greater than 1.1 at 68 °F (USCG, 1999) | |
Record name | DODECYL SULFATE, [SODIUM SALT] | |
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Mechanism of Action |
Like other surfactants, SLS is amphiphilic. It thus migrates to the surface of liquids, where its alignment and aggregation with other SLS molecules lowers the surface tension. This allows for easier spreading and mixing of the liquid. SLS has potent protein denaturing activity and inhibits the infectivity of viruses by by solubilizing the viral envelope and/or by denaturing envelope and/or capsid proteins. | |
Record name | Sodium lauryl sulfate | |
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Impurities |
/Impurities/ Linear alkyl sulphates of shorter and longer chain length, the main impurity being the C14-compound. | |
Record name | SODIUM LAURYL SULFATE | |
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Color/Form |
White or cream-colored crystals, flakes, or powder, Small, white or light-yellow crystals, White to cream-colored crystals, flakes or powder | |
CAS No. |
151-21-3, 8012-56-4 | |
Record name | DODECYL SULFATE, [SODIUM SALT] | |
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Record name | Sodium lauryl sulfate [JAN:NF] | |
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Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |
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Record name | Sodium dodecyl sulfate | |
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Record name | Sodium dodecyl sulphate | |
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Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |
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Record name | SODIUM LAURYL SULFATE | |
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Record name | SODIUM LAURYL SULFATE | |
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Record name | SODIUM LAURYL SULFATE | |
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Melting Point |
399 to 405 °F (NTP, 1992), 204 °C | |
Record name | DODECYL SULFATE, [SODIUM SALT] | |
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Record name | Sodium lauryl sulfate | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of SDS?
A1: The molecular formula of SDS is C12H25NaO4S, and its molecular weight is 288.38 g/mol.
Q2: Is there any spectroscopic data available for SDS?
A2: While the provided research papers do not delve into detailed spectroscopic characterization, common techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy can provide insights into the structure and bonding of SDS.
Q3: How does SDS interact with proteins?
A3: SDS exhibits strong interactions with proteins, primarily through hydrophobic interactions with their nonpolar amino acid residues. This interaction disrupts the native protein structure, leading to denaturation and unfolding. [, , , ]
Q4: What are the downstream effects of SDS-protein interactions?
A4: SDS-induced protein denaturation results in the loss of biological activity and alters the protein's electrophoretic mobility, making it proportional to its molecular weight. This property makes SDS invaluable in techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [, , , , ]
Q5: How does SDS interact with cell membranes?
A5: SDS disrupts cell membranes by solubilizing lipids and proteins, leading to cell lysis and death. This property makes SDS useful in various applications, including cell lysis for DNA extraction and as an antibacterial agent. [, , ]
Q6: What are the applications of SDS related to its material compatibility?
A7: The compatibility of SDS with various materials, including polymers, allows its use in diverse applications such as emulsion polymerization, the formation of micelles and microemulsions, and as a surfactant in cleaning products and cosmetics. [, , , ]
Q7: Does SDS exhibit any catalytic properties?
A8: While not a catalyst in the conventional sense, SDS can influence reaction rates by altering the microenvironment of reactions occurring in micellar systems. This effect arises from the compartmentalization and concentration of reactants within the micelles. [, ]
Q8: Are there any specific examples of SDS influencing reaction rates?
A9: Research has shown that SDS can impact the rate of dye decolorization reactions. For instance, SDS can inhibit the reaction of ethyl violet with hydroxyl ions by repelling the nucleophile from the negatively charged SDS micelles where the dye is solubilized. []
Q9: How is computational chemistry applied in SDS research?
A10: Computational techniques, such as molecular dynamics simulations, can provide valuable insights into the behavior of SDS in solution, including micelle formation, interactions with other molecules, and aggregation processes. [, ]
Q10: How does the alkyl chain length of SDS affect its properties?
A11: The length of the alkyl chain in SDS significantly influences its properties. Longer alkyl chains typically result in lower critical micelle concentrations (CMC) and increased hydrophobic interactions. This relationship impacts its effectiveness as a surfactant and its ability to denature proteins. [, ]
Q11: What strategies can be employed to improve the stability of SDS formulations?
A12: The stability of SDS formulations can be enhanced by optimizing factors like pH, temperature, and the presence of antioxidants or chelating agents. Encapsulation techniques, such as the formation of nanoparticles, can also improve stability and control the release of SDS. [, , ]
Q12: What are the SHE considerations for using SDS?
A13: While SDS is commonly used in various applications, it's crucial to handle it with appropriate safety precautions. SDS can cause skin and eye irritation. It's essential to adhere to recommended safety guidelines and use personal protective equipment. []
Q13: What analytical methods are commonly employed to characterize and quantify SDS?
A13: Common analytical techniques include:
- Surface tension measurements: Determining the CMC and studying the adsorption behavior of SDS at interfaces. [, , ]
- Electrophoresis: SDS-PAGE is widely used for separating and analyzing proteins based on their molecular weight. [, , , , ]
- Chromatography: Techniques like size-exclusion chromatography and high-performance liquid chromatography (HPLC) can separate and quantify SDS in various matrices. [, , ]
- Spectroscopy: UV-Vis spectroscopy can be used to study the interactions of SDS with other molecules, such as dyes. [, ]
- Light scattering: Dynamic light scattering (DLS) provides information on the size and distribution of SDS aggregates, such as micelles. [, ]
Q14: What are the environmental concerns associated with SDS?
A15: SDS is biodegradable but can have negative impacts on aquatic life at high concentrations. It's important to use and dispose of SDS responsibly, considering its potential environmental impacts. []
Q15: How does the dissolution rate of SDS impact its applications?
A16: SDS exhibits excellent solubility in water, forming micelles above its CMC. Its rapid dissolution rate makes it a highly effective surfactant in various applications, including cleaning products and drug formulations. []
Q16: What are some alternatives to SDS in specific applications?
A16: Several alternatives to SDS exist, each with its advantages and limitations. Some common substitutes include:
- Triton X-100: A nonionic surfactant often used in cell lysis and protein extraction. []
- Tween-20 and Tween-80: Nonionic surfactants used in various applications, including drug formulations and cosmetics. []
- Cetyltrimethylammonium bromide (CTAB): A cationic surfactant used in DNA extraction and nanoparticle synthesis. []
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